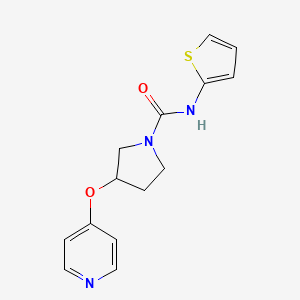

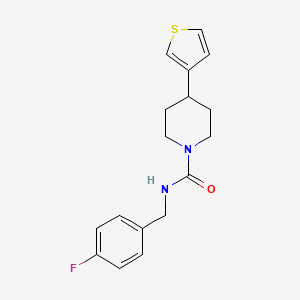

3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is mainly used in biochemical and physiological studies, and its unique properties make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines demonstrate the significance of structural modifications in enhancing biological activity. The study highlights that modifications at key functional groups can lead to compounds with greater activity, emphasizing the importance of structural analysis in drug design (van Rensburg et al., 2017).

Biological Activity and Potential Therapeutic Applications

- Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors, showcasing the compound's potential in cancer therapy and its efficacy in tumor stasis in vivo models (Schroeder et al., 2009).

- A study on the synthesis of novel pyrano[2,3-d]pyrimidine derivatives and their complexes as potent protease inhibitors illustrated the compound's utility in generating eco-friendly and economically viable synthetic routes for developing protease inhibitors, which are crucial for combating various diseases (Shehab & El-Shwiniy, 2018).

Chemical Reactions and Mechanisms

- Investigations into acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides leading to the formation of dibenzoxanthenes and diarylmethanes underscore the compound's role in facilitating complex chemical reactions and the synthesis of new molecular structures (Gazizov et al., 2015).

Antimicrobial and Antioxidant Activities

- The synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives highlight the compound's relevance in creating new antimicrobial agents. This research points to the compound's potential in addressing bacterial resistance through the development of novel antimicrobial compounds (Gad-Elkareem et al., 2011).

properties

IUPAC Name |

3-pyridin-4-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-14(16-13-2-1-9-20-13)17-8-5-12(10-17)19-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFIOBIHGAGAQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)

![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)

![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)

![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)